(4-Chloro-3,5-dinitrophenyl)(morpholin-4-yl)methanone
Description
(4-Chloro-3,5-dinitrophenyl)(morpholino)methanone is a complex organic compound characterized by the presence of a chloro group, two nitro groups, and a morpholino group attached to a phenyl ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Properties
Molecular Formula |
C11H10ClN3O6 |
|---|---|
Molecular Weight |
315.66 g/mol |
IUPAC Name |
(4-chloro-3,5-dinitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H10ClN3O6/c12-10-8(14(17)18)5-7(6-9(10)15(19)20)11(16)13-1-3-21-4-2-13/h5-6H,1-4H2 |
InChI Key |
OHJYIDJEXJGFKC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dinitrophenyl)(morpholino)methanone typically involves multiple steps, starting with the nitration of a chlorobenzene derivative to introduce the nitro groupsThe reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dinitrophenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chloro-3,5-dinitrophenyl)(morpholino)methanone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dinitrophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro groups and the morpholino ring allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular processes by disrupting the normal function of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitropyrazole: Shares similar nitro and chloro groups but has a pyrazole ring instead of a phenyl ring.
Morpholine-linked indole derivatives: Contain a morpholine ring and exhibit similar biological activities.
Uniqueness
(4-Chloro-3,5-dinitrophenyl)(morpholino)methanone is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
